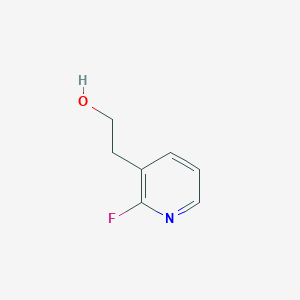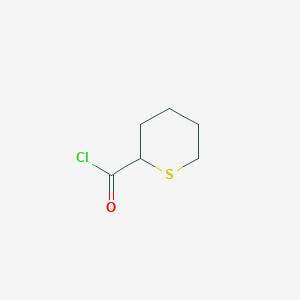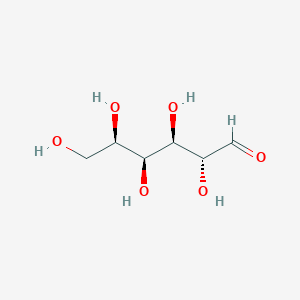
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, commonly known as D-glucose, is a simple sugar and an essential carbohydrate in biology. It is a monosaccharide with the molecular formula C(6)H({12})O(_6). This compound is a crucial energy source for living organisms and plays a vital role in cellular respiration and metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal can be achieved through several methods, including:
Hydrolysis of Polysaccharides: Polysaccharides like starch and cellulose can be hydrolyzed using acids or enzymes to produce glucose. For example, the enzymatic hydrolysis of starch using amylase yields glucose.
Chemical Synthesis: Glucose can be synthesized from formaldehyde through the Butlerov reaction, which involves the condensation of formaldehyde in the presence of calcium hydroxide.
Industrial Production Methods
Industrially, glucose is primarily produced by the enzymatic hydrolysis of starch. This process involves:
Liquefaction: Starch is gelatinized and partially hydrolyzed using alpha-amylase at high temperatures.
Saccharification: The liquefied starch is further hydrolyzed using glucoamylase to produce glucose.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: Glucose can be oxidized to gluconic acid using mild oxidizing agents like bromine water.
Reduction: Reduction of glucose with sodium borohydride yields sorbitol.
Substitution: Glucose can undergo substitution reactions, such as esterification with acetic anhydride to form glucose pentaacetate.
Common Reagents and Conditions
Oxidation: Bromine water, nitric acid.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Acetic anhydride, sulfuric acid.
Major Products Formed
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Glucose pentaacetate.
Applications De Recherche Scientifique
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal has numerous applications in scientific research:
Chemistry: Used as a standard for calibration in various analytical techniques.
Biology: Serves as a primary energy source in cellular respiration studies.
Medicine: Utilized in the production of intravenous glucose solutions for patients requiring quick energy.
Industry: Employed in the food industry as a sweetener and in the fermentation industry for the production of ethanol.
Mécanisme D'action
Glucose exerts its effects primarily through its role in cellular respiration. It is metabolized via glycolysis, the citric acid cycle, and oxidative phosphorylation to produce ATP, the energy currency of the cell. Key molecular targets include enzymes like hexokinase, phosphofructokinase, and pyruvate kinase, which regulate the glycolytic pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fructose: Another hexose sugar with the same molecular formula but a different structure.
Galactose: An epimer of glucose differing at the fourth carbon.
Mannose: An epimer of glucose differing at the second carbon.
Uniqueness
Glucose is unique due to its central role in energy metabolism and its widespread presence in nature. Unlike fructose, which is metabolized primarily in the liver, glucose is utilized by nearly all cells in the body. Its structure allows it to be easily phosphorylated and integrated into metabolic pathways.
Propriétés
Numéro CAS |
4205-23-6 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1 |
Clé InChI |
WQZGKKKJIJFFOK-CBPJZXOFSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
SMILES isomérique |
C([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)O |
Key on ui other cas no. |
19163-87-2 |
Synonymes |
gulose gulose, (D)-isomer gulose, (L)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


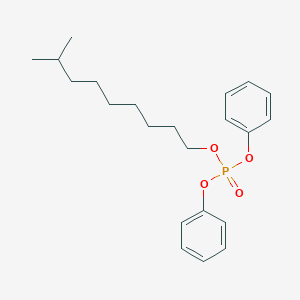
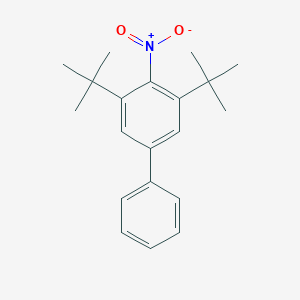

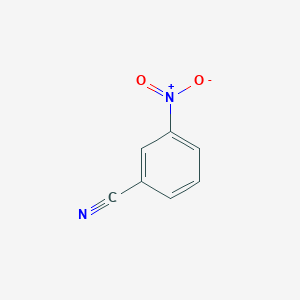
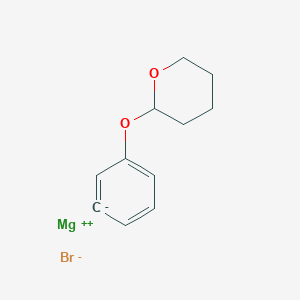
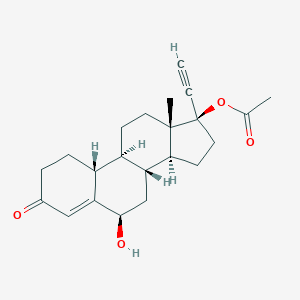
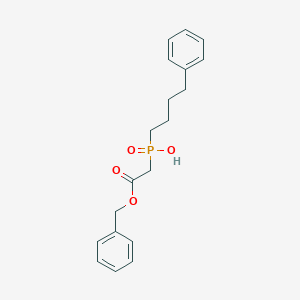
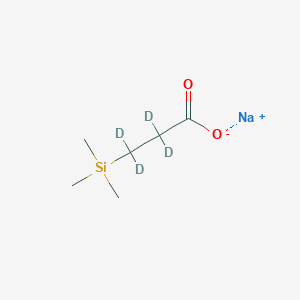
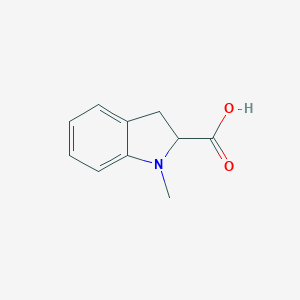
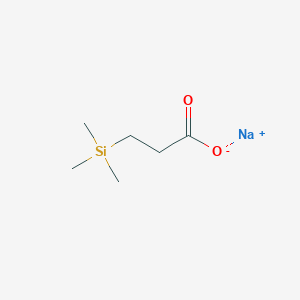
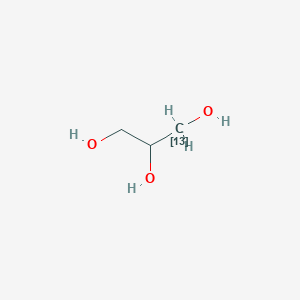
![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)
